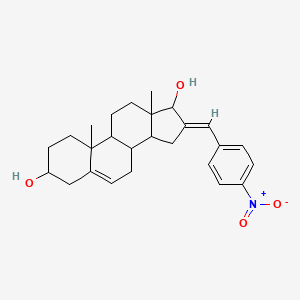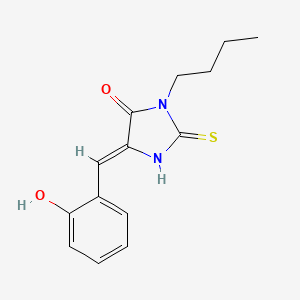
4-(3-isopropoxybenzoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-isopropoxybenzoyl)morpholine, commonly known as IBTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. IBTM belongs to the class of morpholine-based compounds, which are known for their diverse biological activities and pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
IBTM has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, IBTM has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have a high binding affinity for certain protein targets, making it a promising candidate for drug discovery. In materials science, IBTM has been used as a building block for the synthesis of novel polymers and materials with unique properties, such as high thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of IBTM is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, IBTM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, IBTM can reduce inflammation and pain. IBTM has also been reported to inhibit the replication of certain viruses, such as herpes simplex virus (HSV), by targeting viral DNA polymerase.
Biochemical and Physiological Effects
IBTM has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In animal studies, IBTM has been shown to reduce inflammation and pain, as well as inhibit the growth of tumors. It has also been reported to have a protective effect on the liver and kidneys, and to improve glucose metabolism in diabetic rats. In vitro studies have shown that IBTM can inhibit the replication of various viruses, including HSV, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IBTM is its high potency and selectivity for certain protein targets, which makes it a valuable tool for studying the biological pathways involved in inflammation, cancer, and viral infections. However, IBTM also has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.
Zukünftige Richtungen
The potential applications of IBTM are vast, and there are many future directions for research in this field. One area of interest is the development of IBTM-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the use of IBTM as a building block for the synthesis of novel materials with unique properties, such as self-healing and shape-memory polymers. Additionally, further studies are needed to elucidate the mechanism of action of IBTM and to identify its protein targets in the body.
Conclusion
In conclusion, IBTM is a promising compound that has a wide range of potential applications in various fields of science. Its high potency and selectivity for certain protein targets make it a valuable tool for studying the biological pathways involved in inflammation, cancer, and viral infections. However, further research is needed to fully understand the mechanism of action of IBTM and to identify its protein targets in the body. With continued research, IBTM has the potential to contribute to the development of new drugs and materials with unique properties and applications.
Synthesemethoden
The synthesis of IBTM involves the reaction of 3-isopropoxybenzoyl chloride with morpholine in the presence of a base catalyst, such as triethylamine or pyridine. The reaction proceeds through the formation of an intermediate, which is then converted into IBTM by the addition of a strong acid, such as hydrochloric acid or sulfuric acid. The yield of IBTM can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reagents used.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11(2)18-13-5-3-4-12(10-13)14(16)15-6-8-17-9-7-15/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRZIKPNGSZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325279.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3-pyridinylmethyl)pentanamide](/img/structure/B5325281.png)
![N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5325286.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5325297.png)



![2-pyridinyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanol dihydrochloride](/img/structure/B5325326.png)
![3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-N-methyl-2-pyridinamine](/img/structure/B5325328.png)

![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5325355.png)
![5,6-dimethyl-1-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1H-benzimidazole](/img/structure/B5325361.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325366.png)